2-Methoxy-3-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of nitroaniline derivatives is a multi-step process that often starts with simpler aniline compounds. For instance, the synthesis of 2-nitro-4-methoxyaniline involves a series of reactions including acetylation, nitration, and reduction starting from 4-methoxyaniline, yielding a product with a 71% yield, which is an improvement over previous methods . Similarly, the synthesis of N-methyl-5-methoxyl-2-nitroaniline involves substitution, acetylation, methylation, and deacetylation, starting from 5-chloro-2-nitroaniline . These methods highlight the complexity and the careful optimization required in the synthesis of nitroaniline derivatives.
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives is confirmed using techniques such as ^1H NMR and MS. For example, the structure of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was confirmed using these methods . The presence of substituents like methoxy and nitro groups can significantly influence the electronic and steric properties of the molecule, affecting its reactivity and interactions.
Chemical Reactions Analysis
Nitroaniline derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The paper discussing the formation of 4-arylamino-3-methoxycinnoline 1-oxides from N-o-nitrobenzylideneanilines indicates complex reaction pathways involving cyclization and the intermediacy of indazole oxides . The selective induction of cytochrome P450IA2 by 2-methoxy-4-nitroaniline in rat liver also suggests that these compounds can have specific biological interactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-methoxy-3-nitroaniline are not directly provided, the properties of similar compounds can be inferred. Nitroaniline derivatives are typically solid at room temperature and may have varying solubilities in organic solvents. Their chemical properties include the ability to undergo further substitution reactions and to act as intermediates in the synthesis of more complex molecules. The selective induction of enzymes like CYP1A2 by 2-methoxy-4-nitroaniline indicates that these compounds can have specific effects on biological systems, which may be related to their physical and chemical properties .
Scientific Research Applications
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Synthesis of Bioactive Natural Products and Conducting Polymers
- Application: Phenol derivatives like “2-Methoxy-3-nitroaniline” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Method: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results: This has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
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Production of Plastics, Adhesives, and Coatings
- Application: m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Method: The specific methods of application would depend on the type of material being produced and the desired properties of the final product .
- Results: The use of these compounds can enhance the thermal stability and flame resistance of the materials .
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Dyeing Processes in Textile Industry
- Application: 2-Methoxy-4-nitroaniline is used in dyeing processes in the textile industry .
- Method: It is used as a chromogenic agent in printing processes, and as an intermediate in the synthesis of azo dyes and Pigment Yellow 74 .
- Results: The use of this compound can result in vibrant and durable colors in textiles .
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Synthesis of Disazo Disperse Dyes
- Application: 2-Methoxy-5-nitroaniline was used in the synthesis of disazo disperse dyes containing nitro and methoxy groups .
- Method: The specific methods of synthesis would depend on the type of dye being produced and the desired properties of the final product .
- Results: These dyes are used for the dyeing of polyester fibre .
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Antioxidant, Gas Gum Inhibitor, and Corrosion Inhibitor
- Application: Nitroaniline, a compound similar to “2-Methoxy-3-nitroaniline”, is used to make dye, an antioxidant, a gas gum inhibitor, and a corrosion inhibitor .
- Method: The specific methods of application would depend on the type of product being produced and the desired properties of the final product .
- Results: The use of these compounds can enhance the stability and resistance of the materials .
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Degradation of Nitroaromatic Compounds
- Application: 2-Methyl-3-nitroaniline, a compound similar to “2-Methoxy-3-nitroaniline”, has been used as a standard while evaluating the potential for degradation of nitroaromatic compounds by indigenous microorganisms .
- Method: The specific methods of application would depend on the type of experiment being conducted and the desired outcomes .
- Results: This can help in understanding the degradation potential of nitroaromatic compounds in the environment .
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Synthesis of 5-(9-acridinylamino)-p-anisidines
- Application: 2-Methoxy-5-nitroaniline has been used in the synthesis of 5-(9-acridinylamino)-p-anisidines via reaction with 9-anilinoacridines .
- Method: The specific methods of synthesis would depend on the type of compound being produced and the desired properties of the final product .
- Results: This can help in the production of complex organic compounds .
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Synthesis of Azo Dyes and Pigment Yellow 74
- Application: 2-Methoxy-4-nitroaniline is used as an intermediate in the synthesis of azo dyes and Pigment Yellow 74, a high production volume chemical which has applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .
- Method: The specific methods of synthesis would depend on the type of dye being produced and the desired properties of the final product .
- Results: These dyes are used for various applications, including the dyeing of textiles .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBUHJSIDPIOBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058921 | |
Record name | Benzenamine, 2-methoxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-nitroaniline | |
CAS RN |
85-45-0 | |
Record name | 2-Methoxy-3-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-methoxy-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 2-methoxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro-o-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXY-3-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC3ZNY7LM6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.